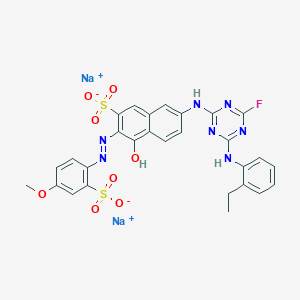
7-4-(Ethylphenylamino)-6-fluoro-1,3,5-triazin-2-ylamino-4-hydroxy-3-(4-methoxy-2-sulphonatophenyl)azonaphthalene-2-su lphonate (sodium salt)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
7-4-(Ethylphenylamino)-6-fluoro-1,3,5-triazin-2-ylamino-4-hydroxy-3-(4-methoxy-2-sulphonatophenyl)azonaphthalene-2-sulphonate (sodium salt) is a complex organic compound with a molecular formula of C28H22FN7Na2O8S2. It is known for its unique structural properties and is used in various scientific and industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 7-4-(Ethylphenylamino)-6-fluoro-1,3,5-triazin-2-ylamino-4-hydroxy-3-(4-methoxy-2-sulphonatophenyl)azonaphthalene-2-sulphonate (sodium salt) involves multiple steps, including the formation of intermediate compounds. The process typically starts with the preparation of the azo compound, followed by the introduction of the triazinyl and sulphonate groups. The reaction conditions often require controlled temperatures, pH levels, and the use of specific catalysts to ensure the desired product is obtained.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using large reactors and continuous flow systems. The process is optimized for efficiency and yield, with careful monitoring of reaction parameters. The final product is purified using techniques such as crystallization, filtration, and drying to achieve the required purity levels.
Analyse Des Réactions Chimiques
Types of Reactions
7-4-(Ethylphenylamino)-6-fluoro-1,3,5-triazin-2-ylamino-4-hydroxy-3-(4-methoxy-2-sulphonatophenyl)azonaphthalene-2-sulphonate (sodium salt) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can lead to the formation of amines and other reduced derivatives.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various acids and bases for substitution reactions. The conditions vary depending on the desired reaction, with temperature, solvent, and pH being critical factors.
Major Products
The major products formed from these reactions depend on the specific reaction pathway. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines. Substitution reactions can lead to a variety of derivatives with different functional groups.
Applications De Recherche Scientifique
7-4-(Ethylphenylamino)-6-fluoro-1,3,5-triazin-2-ylamino-4-hydroxy-3-(4-methoxy-2-sulphonatophenyl)azonaphthalene-2-sulphonate (sodium salt) has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and analytical chemistry.
Biology: Employed in biochemical assays and as a staining agent in microscopy.
Medicine: Investigated for its potential therapeutic properties and as a diagnostic tool.
Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.
Mécanisme D'action
The mechanism of action of 7-4-(Ethylphenylamino)-6-fluoro-1,3,5-triazin-2-ylamino-4-hydroxy-3-(4-methoxy-2-sulphonatophenyl)azonaphthalene-2-sulphonate (sodium salt) involves its interaction with specific molecular targets. The compound can bind to proteins, enzymes, and other biomolecules, affecting their function and activity. The pathways involved may include signal transduction, metabolic processes, and cellular responses.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Disodium 7-((4-(ethylphenylamino)-6-fluoro-1,3,5-triazin-2-yl)amino)-4-hydroxy-3-((4-methoxy-2-sulphonatophenyl)azo)naphthalene-2-sulphonate
- Other azo compounds with similar structural features
Uniqueness
The uniqueness of 7-4-(Ethylphenylamino)-6-fluoro-1,3,5-triazin-2-ylamino-4-hydroxy-3-(4-methoxy-2-sulphonatophenyl)azonaphthalene-2-sulphonate (sodium salt) lies in its specific combination of functional groups, which confer unique chemical and physical properties. This makes it particularly valuable in applications where precise reactivity and stability are required.
Propriétés
Formule moléculaire |
C28H22FN7Na2O8S2 |
|---|---|
Poids moléculaire |
713.6 g/mol |
Nom IUPAC |
disodium;7-[[4-(2-ethylanilino)-6-fluoro-1,3,5-triazin-2-yl]amino]-4-hydroxy-3-[(4-methoxy-2-sulfonatophenyl)diazenyl]naphthalene-2-sulfonate |
InChI |
InChI=1S/C28H24FN7O8S2.2Na/c1-3-15-6-4-5-7-20(15)31-28-33-26(29)32-27(34-28)30-17-8-10-19-16(12-17)13-23(46(41,42)43)24(25(19)37)36-35-21-11-9-18(44-2)14-22(21)45(38,39)40;;/h4-14,37H,3H2,1-2H3,(H,38,39,40)(H,41,42,43)(H2,30,31,32,33,34);;/q;2*+1/p-2 |
Clé InChI |
FOLAKFMKUJRWKV-UHFFFAOYSA-L |
SMILES canonique |
CCC1=CC=CC=C1NC2=NC(=NC(=N2)NC3=CC4=CC(=C(C(=C4C=C3)O)N=NC5=C(C=C(C=C5)OC)S(=O)(=O)[O-])S(=O)(=O)[O-])F.[Na+].[Na+] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



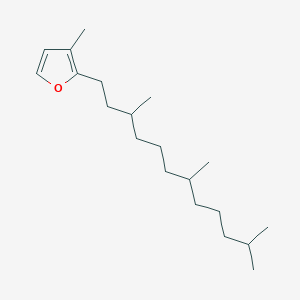
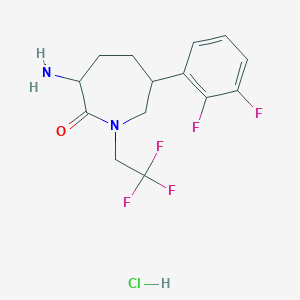
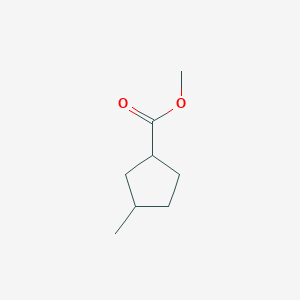
![(13S,17R)-17-acetyl-17-hydroxy-13-methyl-1,2,6,7,8,11,12,14,15,16-decahydrocyclopenta[a]phenanthren-3-one](/img/structure/B14786538.png)


![1-[3-Tert-Butyl-1-(4-Methylphenyl)-1h-Pyrazol-5-Yl]-3-(2-Hydroxyethyl)urea](/img/structure/B14786554.png)

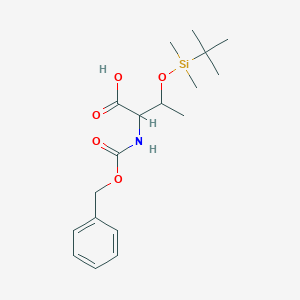
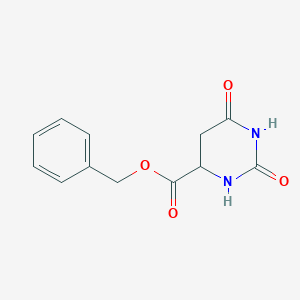
![3,6-Dichloro-4-[2,2,2-trideuterio-1,1-bis(trideuteriomethyl)ethyl]pyridazine](/img/structure/B14786582.png)
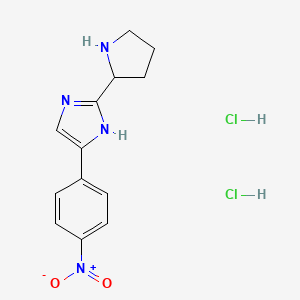
phosphanyl}phenoxy)aniline](/img/structure/B14786610.png)
